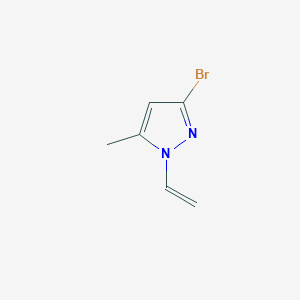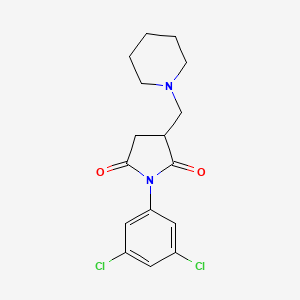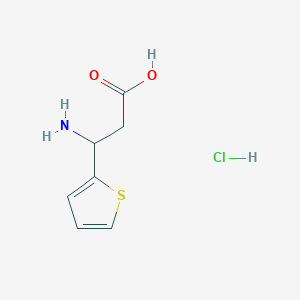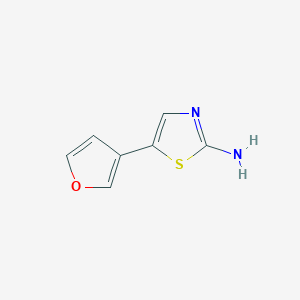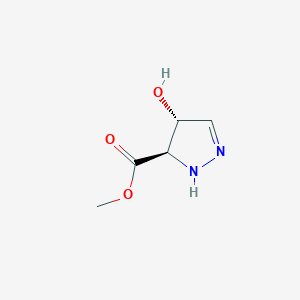
(4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. The presence of hydroxyl and carboxylate functional groups makes it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the cyclization of azachalcones derived from 3-acetyl-5-nitropyridines . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and reagents, can be applied to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated pyrazole derivatives.
Applications De Recherche Scientifique
(4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate: Unique due to its specific stereochemistry and functional groups.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, possessing similar biological properties.
Imidazoles: Heterocyclic compounds with similar structural motifs but different functional groups and reactivity.
Uniqueness
This compound stands out due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its combination of hydroxyl and carboxylate groups also provides unique reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
323196-50-5 |
|---|---|
Formule moléculaire |
C5H8N2O3 |
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
methyl (4S,5R)-4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C5H8N2O3/c1-10-5(9)4-3(8)2-6-7-4/h2-4,7-8H,1H3/t3-,4-/m1/s1 |
Clé InChI |
GPPSZDAVWBCHHZ-QWWZWVQMSA-N |
SMILES isomérique |
COC(=O)[C@H]1[C@@H](C=NN1)O |
SMILES canonique |
COC(=O)C1C(C=NN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12870773.png)


![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)
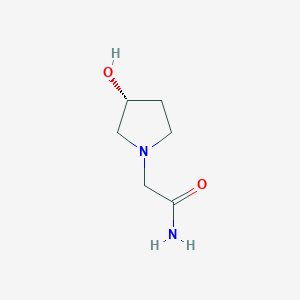
![(3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate](/img/structure/B12870798.png)


